(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a phosphino group and a binaphthyl backbone, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate aryl halides and boronic acids.
Introduction of the Phosphino Group: The phosphino group is introduced via a phosphination reaction, where a suitable phosphine reagent reacts with the binaphthyl intermediate.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the binaphthyl backbone can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and various substituted binaphthyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine is used as a ligand in transition metal catalysis. Its unique structure allows for the formation of stable complexes with metals, which can catalyze a variety of organic transformations, including cross-coupling reactions and asymmetric hydrogenation.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the phosphino group and the binaphthyl backbone can impart unique biological activities, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism of action of (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can coordinate with metal centers in enzymes, affecting their catalytic activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with protein residues, influencing protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2’-(Diphenylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine
- (1R)-2’-(Di-p-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine
Uniqueness
Compared to similar compounds, (1R)-2’-(Di-m-tolylphosphino)-N,N-dimethyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-amine stands out due to the presence of the m-tolyl groups, which can influence its steric and electronic properties. This can result in different reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C36H40NP |
---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
1-[2-bis(3-methylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C36H40NP/c1-25-11-9-15-29(23-25)38(30-16-10-12-26(2)24-30)34-22-20-28-14-6-8-18-32(28)36(34)35-31-17-7-5-13-27(31)19-21-33(35)37(3)4/h9-12,15-16,19-24H,5-8,13-14,17-18H2,1-4H3 |
InChI Key |
UAIZPMIPXWZQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)P(C2=C(C3=C(CCCC3)C=C2)C4=C(C=CC5=C4CCCC5)N(C)C)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.